

# thermal properties vapor pressure melting point D4

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**Compound Focus:** Octamethylcyclotetrasiloxane

CAS No.: 556-67-2

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## Core Concepts: D4 in Computational Chemistry

In computational chemistry, **D4** refers to the **DFT-D4 dispersion model**, a method used to accurately describe weak intermolecular forces (dispersion interactions) in density functional theory (DFT) calculations [1]. These forces are critical for predicting the behavior of molecular materials, including their **thermal properties, volatility, and sublimation pressures**.

The DFT-D4 model improves upon its predecessor (DFT-D3) by using atomic charge-dependent functions and including three-body dispersion effects, leading to better performance for organic and periodic systems [1].

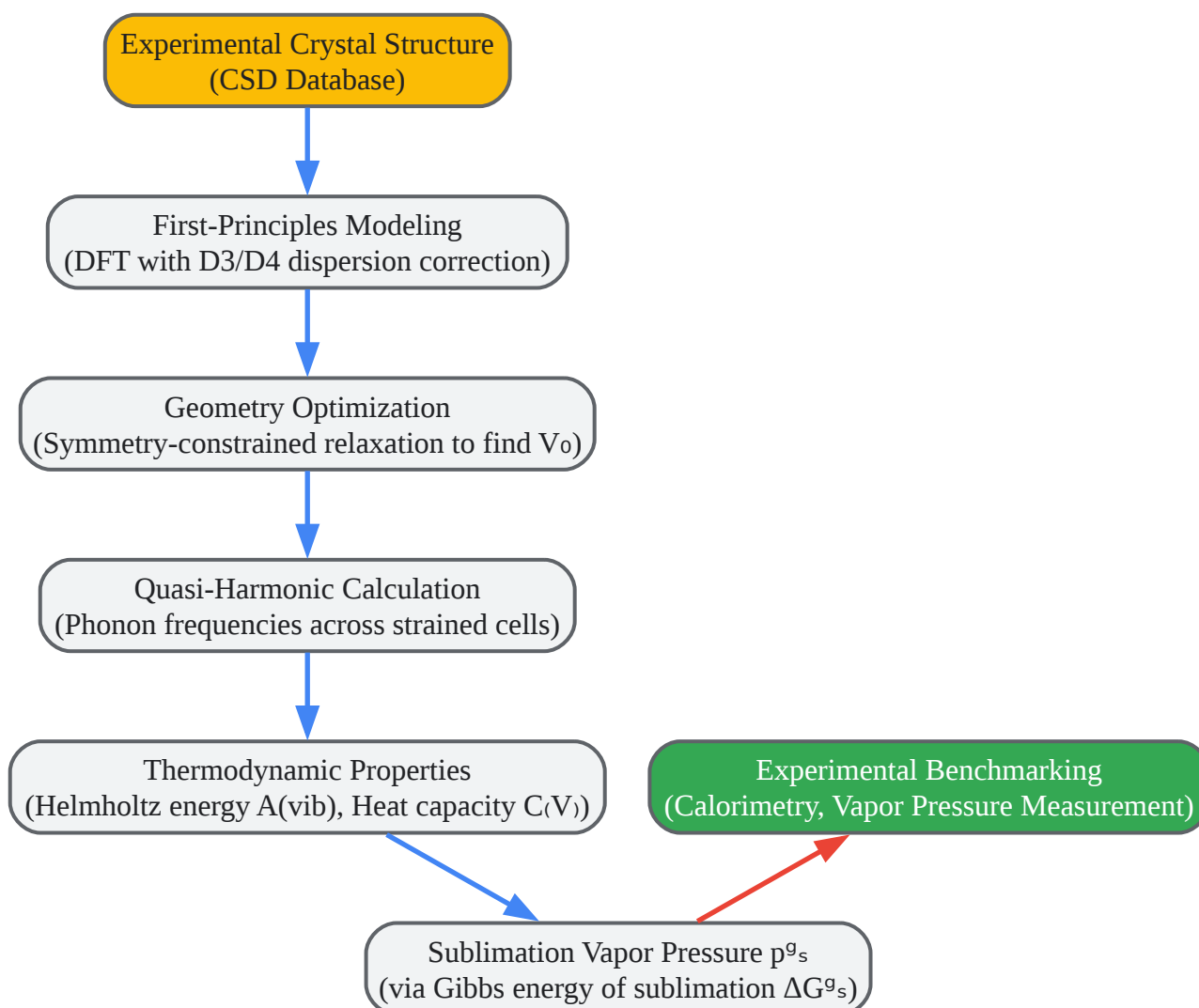
## Thermodynamic Properties of Heterocyclic Crystals

The 2025 benchmark study provides reference experimental data for four tricyclic heterocyclic compounds, which are precursors for optoelectronic and pharmaceutical materials [1]. Their molecular and crystal characteristics are summarized below:

**Table 1: Molecular and Crystallographic Data of Target Compounds**

Molecule	Formula	Acronym	CSD Refcode	Space Group	Z	Z'
Carbazole	C <sub>12</sub> H <sub>9</sub> N	CAZ	CRBZOL11	Pnma	4	0.5
Dibenzothiophene	C <sub>12</sub> H <sub>8</sub> S	DBT	DBZTHP01	P2 <sub>1</sub> /n	4	1
Phenothiazine	C <sub>12</sub> H <sub>9</sub> NS	PTZ	PHESAZ01	Pnma	4	0.5
Thianthrene	C <sub>12</sub> H <sub>8</sub> S <sub>2</sub>	TTH	THIANT05	P2 <sub>1</sub> /c	4	1

The workflow for obtaining the thermodynamic properties of these molecular crystals involves a tightly coupled process of experiment and computation, illustrated below.



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Experimental and computational workflow for obtaining thermodynamic properties of molecular crystals [1].

## Experimental Protocols & Data

The reference experimental data was established using state-of-the-art methodologies to ensure low-uncertainty benchmarks for computational models [1].

- **Vapor Pressure Measurement:** Sublimation vapor pressures were measured across a broad temperature range using a static method apparatus. The data was then correlated using a simultaneous treatment algorithm that integrates vapor pressure and calorimetric data to yield a consistent thermodynamic description [1].
- **Calorimetric Experiments:** Heat capacities of the crystals were measured via adiabatic calorimetry. Additionally, solution calorimetry was used to determine standard enthalpies of formation, which are essential for calculating sublimation enthalpies [1].

**Table 2: Key Thermodynamic Properties from Experiment and Computation**

Molecule	Experimental Sublimation Pressure at 298.15 K	Computational Sublimation Pressure at 298.15 K (PBE-D3)	Enthalpy of Sublimation at 298.15 K
Carbazole	$2.93 \times 10^{-6}$ Pa	$3.80 \times 10^{-6}$ Pa	114.45 kJ·mol <sup>-1</sup>
Dibenzothiophene	$1.44 \times 10^{-3}$ Pa	$1.60 \times 10^{-3}$ Pa	99.6 kJ·mol <sup>-1</sup>
Phenothiazine	$2.8 \times 10^{-5}$ Pa	$3.0 \times 10^{-5}$ Pa	119.35 kJ·mol <sup>-1</sup>
Thianthrene	$1.02 \times 10^{-4}$ Pa	$1.26 \times 10^{-4}$ Pa	107.0 kJ·mol <sup>-1</sup>

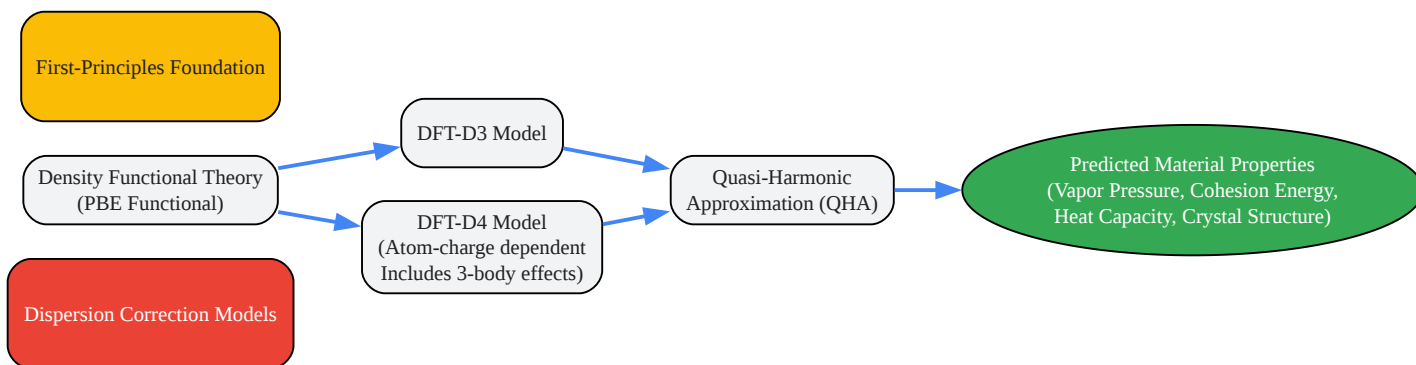
> **Note on Melting Points:** The provided study focuses on materials that sublime directly from the solid phase. Consequently, experimental melting point data for these specific compounds is not discussed in the source material [1].

## Computational Methodology in Detail

For researchers looking to replicate or understand the computational protocols, the workflow involves several key stages as shown in the diagram above.

- **DFT Models of the Crystals:** Initial crystal structures were taken from the Cambridge Structural Database (CSD). Geometric parameters were relaxed under constrained space-group symmetry using the **PBE functional** and a plane-wave basis set with the projector-augmented wave (PAW) method. A key step was determining the optimal crystal volume ( $V_0$ ) based on electronic energy [1].
- **Quasi-Harmonic Approximation (QHA):** This method was used to predict thermodynamic properties at finite temperatures. It involves computing phonon frequencies for a series of slightly strained unit cells (volumes from  $0.90V_0$  to  $1.10V_0$ ). From these frequencies, vibrational contributions to the Helmholtz energy  $A(\text{vib})$  and isochoric heat capacity  $C(V)$  are calculated, enabling the determination of Gibbs energy and sublimation vapor pressure [1].
- **Benchmarking Dispersion Models:** The study specifically benchmarked the performance of **DFT-D3** and **DFT-D4** dispersion corrections. A critical finding was that for this class of sulfur-containing heterocyclic materials, the newer D4 model did not necessarily provide a more accurate description of crystal cohesion than the well-established D3 model [1].

The relationships between the different computational methods and their application in predicting material properties are summarized in the following diagram.



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*Relationship between computational methods used for predicting material properties [1].*

## Key Takeaways for Researchers

- **For Property Prediction:** The coupled QHA and DFT-D approach is a validated protocol for obtaining reliable sublimation thermodynamics for rigid, fused-ring heterocycles. The data in **Table 2** serves as a high-quality benchmark.
- **For Method Selection:** When working with sulfur-containing polyaromatic systems like these, the choice between D3 and D4 dispersion corrections requires careful validation. The latest model does not automatically guarantee superior performance [1].
- **For Experimental Design:** The study underscores the importance of establishing consistent, high-quality experimental data through techniques like static vapor pressure measurement and adiabatic calorimetry to rigorously test computational models.

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## References

1. Volatility, thermodynamic properties and dispersion ... [pubs.rsc.org]

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